molecular formula C10H6BrNO3 B12356995 3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-oxo-

3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-oxo-

Cat. No.: B12356995
M. Wt: 268.06 g/mol
InChI Key: ZKXYMTGVPKASHA-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-oxo- is a heterocyclic aromatic compound with a molecular formula of C10H6BrNO3. This compound is part of the quinoline family, which is known for its diverse applications in medicinal chemistry, organic synthesis, and material science. The presence of a bromine atom and a carboxylic acid group in its structure makes it a valuable intermediate in various chemical reactions and pharmaceutical applications .

Preparation Methods

The synthesis of 3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-oxo- can be achieved through several synthetic routes. One common method involves the bromination of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid using bromine in an acidic medium. The reaction is typically carried out at room temperature, and the product is purified through recrystallization .

Industrial production methods often involve large-scale bromination reactions using automated systems to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is usually obtained in high purity through multiple purification steps, including crystallization and chromatography .

Chemical Reactions Analysis

3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinoline-2,4-dicarboxylic acid, while reduction with sodium borohydride can produce 6-bromo-1,2-dihydroquinoline-2-ol .

Scientific Research Applications

3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-oxo- has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various quinoline derivatives, which are important in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new drugs.

    Medicine: In medicinal chemistry, it is used to design and synthesize novel therapeutic agents targeting specific enzymes and receptors.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-oxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the disruption of essential biological processes, such as DNA replication and protein synthesis .

In cancer research, the compound has been shown to induce apoptosis in cancer cells by activating specific signaling pathways. It can also interfere with the replication of viruses by inhibiting viral enzymes .

Comparison with Similar Compounds

3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-oxo- can be compared with other similar compounds, such as:

The uniqueness of 3-Quinolinecarboxylic acid, 6-bromo-1,2-dihydro-2-oxo- lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other quinoline derivatives .

Properties

Molecular Formula

C10H6BrNO3

Molecular Weight

268.06 g/mol

IUPAC Name

6-bromo-2-oxo-6H-quinoline-3-carboxylic acid

InChI

InChI=1S/C10H6BrNO3/c11-6-1-2-8-5(3-6)4-7(10(14)15)9(13)12-8/h1-4,6H,(H,14,15)

InChI Key

ZKXYMTGVPKASHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)C(=CC2=CC1Br)C(=O)O

Origin of Product

United States

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